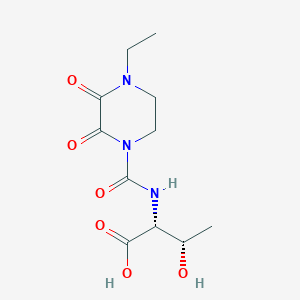

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3O6 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C11H17N3O6/c1-3-13-4-5-14(9(17)8(13)16)11(20)12-7(6(2)15)10(18)19/h6-7,15H,3-5H2,1-2H3,(H,12,20)(H,18,19)/t6-,7+/m0/s1 |

InChI Key |

ZHSHILPNZJXHGF-NKWVEPMBSA-N |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)O |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Using BTC and Trimethylchlorosilane (TMCS)

A widely adopted procedure involves the reaction of 4-ethyl-2,3-dioxopiperazine with BTC in the presence of TMCS and triethylamine. The process, detailed in a 2008 patent, proceeds as follows:

-

Reaction Setup : 4-Ethyl-2,3-dioxopiperazine (14.2 g, 0.10 mol) is dissolved in dichloromethane (200 mL) and cooled to -25°C to -20°C.

-

Activator Addition : TMCS (16.3 g, 0.15 mol) and triethylamine (11.9 g, 0.15 mol) are added sequentially to stabilize the intermediate and scavenge HCl.

-

Chlorination : BTC (11.9 g, 0.04 mol) is introduced in batches, maintaining the temperature below -20°C. The mixture is stirred for 30–60 minutes.

-

Workup : The product is filtered, washed with dichloromethane, and crystallized using n-hexane to yield 19.3 g (94.3%) of pure 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride.

Key Advantages :

Alternative Method with Pyridine and DMAP

A variation employs pyridine and 4-dimethylaminopyridine (DMAP) as catalysts. This method, reported by ChemicalBook, achieves comparable efficiency:

-

Cooling Phase : The reaction mixture is cooled to -25°C.

-

Catalyst Introduction : Pyridine (11.9 g, 0.15 mol) and DMAP (0.018 g) are added to facilitate the chlorination.

-

BTC Addition : BTC is introduced incrementally, followed by a 1-hour reaction period.

-

Crystallization : n-Hexane induces crystallization, yielding 94.3% product.

Comparative Analysis :

Both methods prioritize low temperatures to suppress hydrolysis of the acyl chloride, ensuring high purity.

Coupling with D-Threonine

The second step involves reacting 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride with D-threonine to form the target compound. While explicit details of this coupling are scarce in publicly available literature, the reaction likely follows established acylation principles.

Proposed Mechanism and Conditions

-

Nucleophilic Attack : The amino group of D-threonine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride.

-

Base Role : A base (e.g., triethylamine or pyridine) neutralizes HCl, driving the reaction to completion.

-

Solvent Selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are ideal for solubilizing both reactants.

Hypothetical Protocol :

-

Molar Ratios : 1:1 molar ratio of acyl chloride to D-threonine.

-

Temperature : 0°C to room temperature to balance reactivity and stability.

-

Workup : Precipitation or chromatography for purification.

Challenges and Optimizations

-

Steric Hindrance : The bulky piperazine moiety may slow the reaction, necessitating extended reaction times or elevated temperatures.

-

Epimerization Risk : D-Threonine’s stereochemistry must be preserved. Mild conditions and low temperatures are critical.

Research Findings and Process Optimization

Recent advancements focus on improving the sustainability and scalability of the synthesis:

Solvent-Free Approaches

Ningbo Inno Pharmchem Co., Ltd., a leading manufacturer, has explored solvent-free crystallization using hexamethyl disiloxane, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a piperazine ring with two carbonyl groups and an ethyl substituent. Its structure contributes to its reactivity, particularly through nucleophilic attacks at the carbonyl groups, which are pivotal in synthetic chemistry.

Synthesis of Beta-Lactam Antibiotics

One of the primary applications of (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is in the synthesis of beta-lactam antibiotics such as piperacillin and cefoperazone. The compound serves as an intermediate in these syntheses, facilitating the formation of crucial amide bonds necessary for antibiotic activity.

- Process Overview : The compound can react with amino acids to yield beta-lactam antibiotics. For instance, it can be combined with 6-aminopenicillanic acid or 7-aminocephalosporanic acid to produce derivatives with enhanced efficacy against a broad spectrum of bacteria .

Potential as a Drug Candidate

Research indicates that derivatives of this compound exhibit significant biological activity. These derivatives are being studied for their potential use in treating various diseases due to their ability to interact with specific biological targets.

Antimicrobial Properties

Studies have shown that compounds derived from this compound possess antimicrobial properties. They have been tested against various pathogens, demonstrating effectiveness similar to established antibiotics .

Interaction Studies

Interaction studies have revealed that this compound can bind effectively to certain biological targets, which may lead to the development of new therapeutic agents. The dual carbonyl functionalities enhance its reactivity and binding affinity compared to structurally similar compounds .

Versatile Reactivity

The compound's reactivity allows for various synthetic transformations, making it a valuable building block in organic synthesis. It can be utilized in:

- Amide Formation : The carbonyl groups facilitate the formation of amides when reacted with amines.

- Synthesis of Complex Molecules : Its structure allows for the creation of more complex molecules that may exhibit desirable biological properties.

Case Study: Synthesis of Piperacillin

A notable case study highlights the synthesis of piperacillin using this compound as an intermediate. The process demonstrated high yields and purity, showcasing the compound's utility in pharmaceutical manufacturing .

Recent research has focused on evaluating the antimicrobial efficacy of derivatives formed from this compound. Findings suggest that these derivatives could serve as effective alternatives to existing antibiotics, particularly against resistant strains .

Mechanism of Action

The mechanism of action of (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Key Features:

- Chemical Structure : The dioxopiperazine ring (C₆H₈N₂O₂) provides rigidity and resistance to enzymatic degradation, while the ethyl group enhances lipophilicity .

- Role in Antibiotics: Acts as a side chain in cefbuperazone and cefoperazone, contributing to Gram-negative bacterial targeting (e.g., Pseudomonas aeruginosa) and anaerobic coverage .

- Synthesis : Synthesized via condensation of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride with D-threonine derivatives under controlled conditions .

Comparison with Structurally Similar Compounds

Cefoperazone

Structure : Contains (4-ethyl-2,3-dioxopiperazine-1-carbonyl) linked to D-4-hydroxyphenylglycine instead of D-threonine .

Activity :

Piperacillin

Structure : Features (4-ethyl-2,3-dioxopiperazine-1-carbonyl) attached to D-phenylglycine .

Activity :

- aeruginosa coverage unless combined with β-lactamase inhibitors (e.g., tazobactam) . Pharmacokinetics: Lower molecular weight (539.54 g/mol) and improved water solubility compared to cefoperazone .

Cefbuperazone

Structure : Utilizes (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine as a side chain, similar to the query compound .

Activity :

Structural and Functional Comparison Table

Research Findings and Clinical Implications

- Synthetic Efficiency : The yield of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a precursor for these antibiotics, reaches 74.38% under optimized conditions .

- Resistance Mechanisms : Modifications in the dioxopiperazine ring reduce susceptibility to hydrolysis by Class A β-lactamases (e.g., SHV-1) .

- Clinical Use : Cefoperazone/sulbactam combinations are preferred for hospital-acquired pneumonia, while piperacillin/tazobactam is first-line for intra-abdominal infections .

Biological Activity

(4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique piperazine backbone with a dioxo substituent and a carbonyl group linked to D-threonine. Its structure can be represented as follows:

This structure suggests potential interactions with biological macromolecules, particularly proteins and enzymes.

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.01 µg/mL against certain pathogens.

Cytotoxicity and Antitumor Activity

Studies have demonstrated that piperazine derivatives can exhibit cytotoxic effects on cancer cell lines. For example, a related compound has shown IC50 values in the nanomolar range against breast cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of histone lysine methyltransferases (HKMTs), which play a crucial role in gene regulation and cancer progression .

- Binding Affinity : The compound's ability to bind to specific protein targets suggests potential for modulating protein functions, influencing cellular pathways related to growth and apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed promising activity with an MIC comparable to established antibiotics, indicating its potential use in treating bacterial infections .

Study 2: Cytotoxicity in Cancer Models

In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of the compound. Results indicated significant reductions in cell viability at low concentrations, suggesting that this compound could serve as a lead in anticancer drug development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-ethyl-2,3-dioxopiperazine-1-carbonyl)-D-threonine, and what purification challenges arise?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. Key steps include:

- Piperazine Core Formation : Cyclization of diamines under basic conditions (e.g., triethylamine) .

- Ethyl and Dioxo Group Introduction : Oxidation or substitution reactions, often requiring anhydrous conditions to avoid side reactions .

- Carbamoylation with D-Threonine : Coupling via chloroacetyl intermediates (e.g., using chloroacetyl chloride) .

- Purification Challenges : Normal-phase chromatography with methanol/ammonium hydroxide gradients is recommended to separate polar byproducts .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns on the piperazine ring and D-threonine linkage .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated = 340.15 g/mol) .

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in related piperazine derivatives (e.g., CCDC-1990392) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the dioxopiperazine ring’s electron-deficient carbonyl groups may direct reactivity .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

- Validation : Compare computational predictions with experimental and solubility data (e.g., ESOL Log S ≈ -2.5) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Systematic Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, concentrations). For example, discrepancies in IC values may arise from variances in ATP concentrations in kinase assays .

- Dose-Response Reproducibility : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity .

- Structural Analogues : Test derivatives (e.g., 4-methyl or 4-cyclopropyl variants) to isolate the ethyl group’s role in activity .

Experimental Design and Data Analysis

Q. What strategies mitigate stereochemical instability during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the carbamate linkage .

- Stability Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) quarterly to detect racemization .

- Buffer Compatibility : Avoid aqueous solutions at pH > 7.5, as the dioxopiperazine ring may undergo base-catalyzed degradation .

Q. How can researchers optimize the synthesis yield of this compound for scale-up?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., temperature: 0–25°C; solvent: DCM vs. THF) .

- Catalyst Screening : Evaluate Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Green Chemistry Metrics : Calculate E-factors and atom economy; aim for >65% atom economy in multi-step syntheses .

Theoretical and Mechanistic Insights

Q. What theoretical frameworks explain the compound’s potential bioactivity?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical motifs (e.g., dioxopiperazine’s hydrogen-bond acceptor sites) for target binding .

- Docking Studies : Simulate interactions with biological targets (e.g., proteases or GPCRs) using AutoDock Vina .

- SAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends from published analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.